2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H6Cl5NO and a molecular weight of 369.46 g/mol . It is characterized by the presence of multiple chlorine atoms attached to a benzamide structure, making it a highly chlorinated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Dechlorinated benzamides or amines.
Scientific Research Applications
2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and aromatic structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Lacks the additional chlorine atoms on the phenyl ring, making it less chlorinated and potentially less reactive.
2,4,5-trichlorophenylbenzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
N-(2,4,5-trichlorophenyl)benzamide: Similar but with different positions of chlorine atoms, affecting its chemical and biological properties.
Uniqueness
2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide is unique due to its high degree of chlorination and specific substitution pattern, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl5NO/c14-6-1-2-7(8(15)3-6)13(20)19-12-5-10(17)9(16)4-11(12)18/h1-5H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPTUKYRKGZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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